molecular formula C23H21ClN2O4S B306667 ETHYL 4-{5-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}BENZOATE

ETHYL 4-{5-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}BENZOATE

Cat. No.: B306667
M. Wt: 456.9 g/mol
InChI Key: UHCKNGZCZZRUIO-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazono group: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Thioether formation:

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the hydrazone group to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}BENZOATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate: shares similarities with other hydrazone derivatives and thioether-containing compounds.

    Other similar compounds: Ethyl 4-{5-[(E)-({[(benzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate, Ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-thienyl}benzoate.

Uniqueness

The uniqueness of ETHYL 4-{5-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H21ClN2O4S/c1-2-29-23(28)17-9-7-16(8-10-17)21-12-11-19(30-21)13-25-26-22(27)15-31-14-18-5-3-4-6-20(18)24/h3-13H,2,14-15H2,1H3,(H,26,27)/b25-13+

InChI Key

UHCKNGZCZZRUIO-DHRITJCHSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSCC3=CC=CC=C3Cl

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CSCC3=CC=CC=C3Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSCC3=CC=CC=C3Cl

Origin of Product

United States

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